3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride
Description
Properties
IUPAC Name |
3-amino-2-hydroxy-N-(pyridin-4-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-5-8(13)9(14)12-6-7-1-3-11-4-2-7;;/h1-4,8,13H,5-6,10H2,(H,12,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORIVRUTWILOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride typically involves the reaction of 3-amino-2-hydroxypropanoic acid with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Ester vs. Hydroxy Group : The ester-containing analogue () may act as a prodrug, with the ester hydrolyzing in vivo to release the active hydroxy form .
- Pyridine vs. Pyrazole : Pyridine’s aromaticity and basicity contrast with pyrazole’s dual nitrogen atoms, which could alter binding interactions in biological targets .
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. The hydroxy group in the target compound may further enhance hydrophilicity compared to the methyl ester analogue .
- Stability : Hydrochloride salts improve stability under storage conditions. However, the hydroxy group in the target compound could increase susceptibility to oxidation compared to alkylated derivatives .
Biological Activity
3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic effects, supported by relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O·2HCl |
| Molecular Weight | 252.14 g/mol |
| IUPAC Name | 3-amino-N-(pyridin-4-ylmethyl)propanamide; dihydrochloride |
| InChI Key | QSVKHVZJVGZAMS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The mechanism involves:
- Binding Interactions : The compound forms hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.
- Signal Transduction : It may modulate signaling pathways that are crucial for cellular functions.
- Metabolic Pathways : The compound can affect metabolic processes by altering enzyme activities.
Antibacterial Activity
Research indicates that 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 5.64 |
| Staphylococcus aureus | 7.38 |
| Escherichia coli | 12.45 |
| Pseudomonas aeruginosa | 15.67 |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungal strains.
Case Study: Antifungal Efficacy
The antifungal activity was assessed with the following findings:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results indicate a promising potential for use in treating fungal infections .
Therapeutic Potential
The compound is being investigated for its therapeutic effects in various medical applications, particularly in conditions involving inflammation and infection. Its structural features allow it to act as a precursor in drug synthesis, potentially leading to new treatments for diseases such as Alzheimer's and other neurodegenerative conditions.
Research Insights
Recent studies have highlighted the compound's role in modulating pathways related to amyloid-beta peptide processing, which is crucial in Alzheimer's disease pathology. The compound has been shown to reduce amyloidogenic processing in neuronal cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
